molecular formula C18H23F3N2O3 B049895 Ac-Leu-phe-CF3 CAS No. 113215-69-3

Ac-Leu-phe-CF3

Cat. No.: B049895
CAS No.: 113215-69-3
M. Wt: 372.4 g/mol
InChI Key: MZNXJCZDQRNGRC-GJZGRUSLSA-N
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Description

Aloin B, also known as isobarbaloin, is a naturally occurring anthraquinone glycoside found in the Aloe vera plant. It is one of the two diastereomers of aloin, the other being aloin A (barbaloin). Aloin B is a yellow-brown compound that is primarily located in the exudate of Aloe species. It has been traditionally used for its laxative properties and is known for its bitter taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the Aloe vera plant using various methods. One common method involves the extraction of the yellow juice from the leaves of Aloe vera, followed by purification through crystallization. The extraction process typically involves the use of solvents such as acetonitrile acidified with formic acid .

Industrial Production Methods: In industrial settings, aloin B is often extracted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. This method allows for the precise quantification and purification of aloin B from Aloe vera gel and latex. The extraction process involves the use of phosphate-buffered saline as the extraction solvent, followed by separation using a Zorbax Eclipse AAA column .

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-11(2)9-15(22-12(3)24)17(26)23-14(16(25)18(19,20)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H,22,24)(H,23,26)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNXJCZDQRNGRC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150325
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113215-69-3
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113215693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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